(2-Chloro-4-methylthiazol-5-yl)methanol
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Overview
Description
(2-Chloro-4-methylthiazol-5-yl)methanol: is an organic compound with the molecular formula C5H6ClNOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been observed to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity .
Biochemical Pathways
For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole derivatives are known to exhibit various pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylthiazol-5-yl)methanol typically involves the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is followed by purification steps, including distillation and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Chloro-4-methylthiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-4-methylthiazol-5-yl)aldehyde or (2-Chloro-4-methylthiazol-5-yl)carboxylic acid.
Reduction: Formation of this compound or (2-Chloro-4-methylthiazol-5-yl)amine.
Substitution: Formation of (2-Amino-4-methylthiazol-5-yl)methanol or (2-Thio-4-methylthiazol-5-yl)methanol.
Scientific Research Applications
Chemistry: (2-Chloro-4-methylthiazol-5-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It is of particular interest in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
- (4-Chlorophenyl)(4-methylthiazol-2-yl)methanone
- (2-Bromo-4-methylthiazol-5-yl)methanol
- (4-Chlorophenyl)(1H-imidazol-2-yl)methanone
Comparison: (2-Chloro-4-methylthiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions
Biological Activity
(2-Chloro-4-methylthiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound can be synthesized through the chlorination of 4-methylthiazole followed by a reaction with formaldehyde. The synthesis typically requires controlled conditions to ensure high purity and yield. The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which may exhibit significant biological activities.
Thiazole derivatives like this compound interact with various biological targets, leading to alterations in cellular processes. Key mechanisms include:
- Enzyme Inhibition : Compounds containing thiazole rings often inhibit specific enzymes, which can lead to apoptosis in cancer cells. For instance, studies have shown that certain thiazole derivatives inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Antimicrobial Activity : The compound has demonstrated moderate to good antimicrobial activity against various bacteria and fungi. This is attributed to its ability to disrupt microbial cellular processes .
Biological Activity
The biological activities of this compound can be summarized as follows:
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives varies significantly based on their chemical structure. Factors influencing the pharmacokinetics include:
- Absorption : The solubility and stability of the compound affect its absorption rates.
- Distribution : The lipophilicity of the compound influences its distribution within biological systems.
- Metabolism : Thiazole derivatives undergo various metabolic pathways, which can impact their efficacy and safety profiles.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that several synthesized derivatives based on thiazole structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this compound exhibited MIC values indicating their potential as effective antimicrobial agents .
- Cancer Research : Research focusing on thiazole derivatives has shown that these compounds can inhibit CDK9-mediated transcription in cancer cells, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This mechanism triggers apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
(2-chloro-4-methyl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVZGYSUWUAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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